molecular formula C11H12O2 B030793 5-Methoxy-2-tetralone CAS No. 32940-15-1

5-Methoxy-2-tetralone

Cat. No. B030793
CAS RN: 32940-15-1
M. Wt: 176.21 g/mol
InChI Key: MDAIAXRTLTVEOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methoxy-2-tetralone and its derivatives involves several key methods. An efficient approach includes a directed metallation procedure followed by regioselective methylene oxidation to prepare highly oxygenated tetralone analogs, which are crucial for constructing molecules of biological interest (Ghatak et al., 2003). Another synthesis method for 8-Methoxy-1-tetralone, a related compound, involves the methylation of the hydroxy-tetralone prepared by catalytic hydrogenation (Cabrera & Banerjee, 2010).

Molecular Structure Analysis

The molecular structure of 5-Methoxy-2-tetralone is characterized by the presence of a methoxy group at the 5-position of the 2-tetralone framework. This structural feature is essential for the compound's chemical reactivity and its role as an intermediate in the synthesis of complex organic molecules.

Chemical Reactions and Properties

5-Methoxy-2-tetralone participates in various chemical reactions, including reductive amination, which leads to the synthesis of chiral compounds such as (-)-5-methoxy-2-(N-propylamino)tetralin. This process involves the reduction of dimethoxynaphthalene followed by a reductive amination reaction (Hong & Pharmaceutical, 2007).

Scientific research applications

  • Synthesis of Natural Products

    The compound is used in synthesizing diterpenes, sesquiterpenes, and other natural products. These compounds have potential applications in pharmaceuticals and biotechnology (Poon et al., 2008).

  • Intermediate in Synthesis of Analgesics, Morphines, and Steroids

    5-Methoxy-2-tetralone is a key intermediate in the synthesis of various analgesics, morphines, and steroids, demonstrating its significance in the development of important pharmaceutical compounds (Cabrera, Sánchez, & Banerjee, 2011).

  • Synthesis of Bioactive Phenolic Diter

    The isopropylation of 6-methoxy-1-tetralone yields compounds like 5-isopropyl-6methoxy-1-tetralone, which are potential intermediates for the preparation of bioactive phenolic diter (Banerjee et al., 2019).

  • Development of Dopamine-like Effects in Pharmaceuticals

    Derivatives of 5-hydroxy-6-methyl-2-aminotetralin, related to 5-Methoxy-2-tetralone, show potential dopamine-like effects in animal models, indicating possibilities for pharmaceutical development (Cannon et al., 1980).

  • Pharmacological Evaluation

    Various analogs of 5-Methoxy-2-tetralone have been synthesized and evaluated for their pharmacological properties, demonstrating the compound's versatility in drug development (Sayed et al., 2013).

  • Antitubercular Activity

    Some derivatives, like Engelhardione and 3-methoxyjuglone, have shown antitubercular activities against Mycobacterium tuberculosis, indicating the compound's potential in developing tuberculosis treatments (Lin et al., 2005).

  • Neuroleptic and Analgesic Potency

    5,8-disubstituted 1-tetralone Mannich bases, related to 5-Methoxy-2-tetralone, have shown neuroleptic and analgesic potency, suggesting their use in developing neuroleptic agents and analgesics (Welch et al., 1977).

  • Cytotoxic Activities Against Cancer Cell Lines

    Tetralone glycosides isolated from green walnut husks, with aglycones of naphthoquinones, have demonstrated stronger cytotoxic activities against cancer cell lines (Zhou et al., 2018).

  • Synthesis of Platensimycin

    A short formal synthesis of (+/-)-platensimycin from 5-methoxy-1-tetralone has been developed, indicating its use in synthesizing complex molecular structures (Zou et al., 2007).

properties

IUPAC Name

5-methoxy-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O2/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAIAXRTLTVEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293356
Record name 5-Methoxy-2-tetralone
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-tetralone

CAS RN

32940-15-1
Record name 3,4-Dihydro-5-methoxy-2(1H)-naphthalenone
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Record name 5-Methoxy-2-tetralone
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Record name 5-Methoxy-2-tetralone
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Record name 2(1H)-Naphthalenone, 3,4-dihydro-5-methoxy
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Record name 5-METHOXY-2-TETRALONE
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Synthesis routes and methods I

Procedure details

1,6-Dihydroxynaphthalene (44 g (0.247 mole)) was mixed with 245 mL of 2N NaOH and 55 mL of methyl sulfate. The mixture was stirred at room temperature. When the pH of the mixture was 6, 124 mL of 2N NaOH and 26.4 mL of methyl sulfate were added and stirred until 1,6-dihydroxynaphthalene was disappeared. Excess of methyl sulfate was destroyed by heating for 30 minutes at 100° C. The warm liquid was acidified and extracted with CH2Cl2. The CH2Cl2 layer was washed twice with 2N NaOH and evaporated. A yield of 47.73 g (92%) of 1,6-dimethoxynaphthanene was obtained. Sodium (19 g) was added to a solution of 22.5 of crude 1,6-dimethoxynaphthalene in 190 mL of boiling ethanol. Ethanol (40 mL) was then added and heating continued under reflux until the Na had disappeared (about 40 minutes). Water (60 mL) was added cautiously and then most of the ethanol was removed under reduced pressure. The residue was mixed with 30 mL of water and the lower aqueous layer was separated and extracted twice with dioxane, which was then combined with the oily upper layer. Water (25 mL) and then hydrochloric acid (density of 1.18 g/mL) until the mixture was acidic (pH 2-3). Then, 3 mL more of HCl was added and the liquid was stirred at about 70° C. for 30 minutes. The lower oily layer was separated, the aqueous layer was diluted with 100 mL of water, separated from more oil, and extracted thrice with methylene chloride. The combined oil and methylene chloride extracts were stirred with 50 mL of saturated aqueous sodium bisulfite until crystallization began. The solid was triturated with ether, then washed with ether and dried. Free 5-methoxy-2-tetralone was obtained by treating the bisulfite addition compound with excess 10% Na2CO3 and extracting the resulting mixture with methylene chloride. The extract was washed with 10% HCl and then with water and dried with Na2SO4. Volatiles were removed under reduced pressure to leave 17 g (81% yield) of liquid. On keeping, the 3,4-Dihydro-5-methoxy-2-(1H)-naphthalenone (hereinafter, "Compound 20") solidified in massive prisms with a melting point of 25°-36° C.
Quantity
19 g
Type
reactant
Reaction Step One
[Compound]
Name
22.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 5-Methoxy-2-tetralone (X1) (150 g) in toluene (1000 mL) was prepared in a 2 L jacketed vessel equipped with a Dean-Stark condenser. To this solution was added propylamide (Y1) (150 g) and para-toluenesulfonic acid monohydrate (15 g). The mixture was refluxed for 24 hrs and reaction completion evaluated by hplc. The solution was cooled to 60° C. and 1% w/w Na2CO3 added (450 mL). In order to prevent product precipitation a further 300 mL of toluene was added. The phases were separated and the organic layer washed with water (450 mL). The organic layer was then cooled to 50° C. and aged to allow the product to crystallise. After crystallisation the slurry was further cooled to 5-10° C. and filtered. The filter cake was washed with toluene (2×150 mL), petroleum ether (150 mL) and the white crystalline needles were dried under vacuum at 25° C. to a constant weight of 124.4 g corresponding to compound (A2) (63.2% yield).
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
propylamide
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

5-Methoxy-2-tetralone was prepared according to the method of Ames et al., J. Chem. Soc.. 1965, 2636, as follows: To a boiling solution of 100 g (0.53 mol) of 1,6-dimethoxynapthalene in 1.4 L EtOH was added 90 g (3.91 mol) sodium shavings and the mixture was stirred until all the sodium was dissolved. The reaction was cooled to 0° C., and 457 mL concentrate HCl and 395 mL H2O was added dropwise and refluxed one hour. The mixture was filtered and the filtrate was concentrated, dissolved in H2O and extracted with diethyl ether. The organic layer was concentrated and dissolved in 60 mL saturated sodium bisulfite, stirred for 20 min., then filtered. The resulting solid was freed and distilled to give the product (65% yield) as a clear oil: NMR (CDCl3)δ7.2(1H,m), 6.8(2H,m), 3.9(3H,s), 3.6(2H,s), 3.1(2H,m), 2.55(2H,m).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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